3-(2,3,4-Trimethoxyphenyl)pyrrolidine
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Overview
Description
3-(2,3,4-Trimethoxyphenyl)pyrrolidine is an organic compound with the molecular formula C13H19NO3. It features a pyrrolidine ring substituted with a 2,3,4-trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3,4-Trimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
3-(2,3,4-Trimethoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity towards certain biological targets, leading to the modulation of their activity. This can result in various pharmacological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- 3-(3,4,5-Trimethoxyphenyl)pyrrolidine
- 3-(2,4,5-Trimethoxyphenyl)pyrrolidine
- 3-(2,3,5-Trimethoxyphenyl)pyrrolidine
Comparison: 3-(2,3,4-Trimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
CAS No. |
1260885-47-9 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-5-4-10(9-6-7-14-8-9)12(16-2)13(11)17-3/h4-5,9,14H,6-8H2,1-3H3 |
InChI Key |
DBNWPPWWKWBLPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCNC2)OC)OC |
Origin of Product |
United States |
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